molecular formula C18H17NO3 B6626818 Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate

Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate

Cat. No.: B6626818
M. Wt: 295.3 g/mol
InChI Key: BEZAKGYUXYHZSK-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate typically involves the reaction of 2-(1,3-dihydroisoindole-2-carbonyl)phenylacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-(1,3-dihydroisoindole-2-carbonyl)phenylacetic acid+methanolcatalystMethyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate+water\text{2-(1,3-dihydroisoindole-2-carbonyl)phenylacetic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-(1,3-dihydroisoindole-2-carbonyl)phenylacetic acid+methanolcatalyst​Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]propanoate
  • Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]butanoate

Uniqueness

Methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ester group and isoindole moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[2-(1,3-dihydroisoindole-2-carbonyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-22-17(20)10-13-6-4-5-9-16(13)18(21)19-11-14-7-2-3-8-15(14)12-19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZAKGYUXYHZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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